molecular formula C15H18N4O3 B2460526 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone CAS No. 2034500-12-2

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2460526
CAS No.: 2034500-12-2
M. Wt: 302.334
InChI Key: UJWDHHZFLACDRP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrazine core substituted with a dimethylamino group at the 6-position. The pyrazine ring is linked via an oxygen atom to a pyrrolidine moiety at the 3-position, which is further conjugated to a furan-3-yl methanone group. Its molecular formula is C₁₆H₂₀N₄O₃, with a molecular weight of 316.36 g/mol. The dimethylamino group enhances solubility in polar solvents, while the furan moiety may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-18(2)13-7-16-8-14(17-13)22-12-3-5-19(9-12)15(20)11-4-6-21-10-11/h4,6-8,10,12H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWDHHZFLACDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone
  • Molecular Formula: C15H18N4O2
  • Molecular Weight: 286.34 g/mol

This compound features a pyrrolidine ring, a furan moiety, and a dimethylamino-substituted pyrazine, which may enhance its solubility and biological interactions.

Biological Activity

Antimicrobial and Anticancer Properties:
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structural features have shown efficacy against Mycobacterium tuberculosis , as evidenced by their design based on the structure of pyrazinamide, a first-line tuberculosis drug .

In anticancer research, compounds with furan and pyrazine moieties have been linked to apoptosis induction in cancer cells. The presence of the dimethylamino group is believed to contribute to enhanced potency due to improved cellular uptake and interaction with biological targets .

The mechanisms through which (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
  • Receptor Modulation: Interaction with various receptors can lead to altered signaling pathways that promote cell death in malignant cells.
  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis .

Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of structurally related compounds against Mycobacterium tuberculosis H37Ra . The most active derivatives exhibited low IC50 values, demonstrating their potential as new therapeutic agents .

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound on human embryonic kidney cells (HEK293) were assessed. Results indicated that while some derivatives showed promising antitumor activity, they also exhibited varying degrees of cytotoxicity, necessitating further optimization for safety .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
BenzofuranBasic benzofuran ringAntimicrobial, anticancer
DimethylaminopyrazinePyrazine ring with dimethylamino groupNeuroprotective
Thiophene DerivativesVarious substituents on thiopheneAnticancer

The unique combination of functional groups in (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone enhances its pharmacological profile compared to other similar compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacologically active agent. Research indicates that it may serve as an inhibitor of specific enzymes and receptors involved in neurological disorders. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as anxiety and depression.

Biological Studies

In biological research, this compound has been utilized in biochemical assays to investigate enzyme interactions and receptor binding dynamics. Its ability to modulate the activity of neurotransmitter receptors suggests potential applications in understanding neurotransmission pathways.

Materials Science

The compound is also being explored for its applications in materials science, particularly in the synthesis of novel materials with unique electronic and optical properties. Its diverse chemical structure allows for the development of materials that could be used in advanced electronic devices.

Agrochemicals

Research into agrochemical applications is ongoing, focusing on the compound's potential use in developing pesticides or herbicides that are more effective or environmentally friendly compared to existing options.

Molecular Targets

The compound may interact with various neurotransmitter receptors and enzymes, influencing their activity. This interaction can modulate signaling pathways associated with neurotransmission and cellular metabolism.

Biological Pathways

Research indicates that it may affect pathways related to lipid signaling by inhibiting phospholipase enzymes, which are crucial for cellular signaling processes.

Case Study 1: Neurological Disorders

A study investigating the effects of this compound on mouse models of anxiety demonstrated significant anxiolytic effects. The results indicated that the compound could modulate GABAergic transmission, providing insights into its potential therapeutic use in anxiety disorders.

Case Study 2: Enzyme Inhibition

In vitro studies have shown that (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone acts as an inhibitor of certain phospholipase D enzymes. These findings suggest its role in modulating lipid signaling pathways, which could have implications for cancer therapy.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Methanone Group

The methanone group (C=O) is electrophilic and participates in nucleophilic acyl substitution reactions. This reactivity is influenced by the adjacent pyrrolidine and furan groups, which modulate electron density.

Reaction Type Conditions Outcome Source
AlcoholysisAlcohol (e.g., MeOH), acid/baseFormation of esters via attack by alkoxide ions at the carbonyl carbon.
AminolysisAmines (e.g., NH₃, RNH₂)Generation of amides through nucleophilic attack by amines.
Grignard AdditionOrganomagnesium reagentsFormation of tertiary alcohols via nucleophilic addition to the carbonyl.

Nucleophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring’s electron-deficient nature (due to electron-withdrawing substituents like dimethylamino) facilitates nucleophilic aromatic substitution (NAS) at the 2- and 5-positions.

Reaction Type Conditions Outcome Source
Chlorine DisplacementNucleophiles (e.g., OH⁻, NH₃)Substitution of chlorine (if present) with hydroxyl or amino groups.
Suzuki CouplingPd catalyst, boronic acidsCross-coupling to introduce aryl/heteroaryl groups at pyrazine positions.

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring can undergo oxidation, particularly at the nitrogen or adjacent carbons, depending on reaction conditions.

Reaction Type Conditions Outcome Source
N-OxidationH₂O₂, mCPBAFormation of N-oxide derivatives, altering electronic properties.
Ring-Opening OxidationStrong oxidizers (e.g., KMnO₄)Cleavage of the pyrrolidine ring to form dicarboxylic acids.

Functionalization of the Furan Ring

The furan moiety undergoes electrophilic substitution at the 2- and 5-positions, though its electron-rich nature is attenuated by conjugation with the methanone group.

Reaction Type Conditions Outcome Source
NitrationHNO₃, H₂SO₄Introduction of nitro groups, enhancing electrophilicity for further reactions.
Diels-Alder ReactionDienophiles (e.g., maleic anhydride)Cycloaddition to form six-membered bicyclic structures.

Dimethylamino Group Reactivity

The dimethylamino group (-N(CH₃)₂) on the pyrazine ring participates in alkylation and dealkylation reactions.

Reaction Type Conditions Outcome Source
QuaternizationAlkyl halides (e.g., CH₃I)Formation of quaternary ammonium salts, enhancing solubility.
DemethylationStrong acids (e.g., HBr/AcOH)Removal of methyl groups to yield primary amines.

Cross-Coupling Reactions

The compound’s structural complexity allows participation in transition-metal-catalyzed cross-couplings, enabling modular derivatization.

Reaction Type Conditions Outcome Source
Buchwald-Hartwig AminationPd catalyst, ligandsIntroduction of aryl/alkyl amines at pyrazine or furan positions.
Sonogashira CouplingCu/Pd catalyst, terminal alkynesIncorporation of alkyne groups for click chemistry applications.

Key Research Findings

  • Synthetic Flexibility : The compound’s modular structure allows targeted modifications, as demonstrated in analogs like 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone and thiophene derivatives .

  • Biological Relevance : Structural analogs exhibit interactions with adenosine receptors , suggesting potential pharmacological applications.

  • Stability Considerations : The furan ring is prone to oxidation under acidic conditions, necessitating protective strategies during synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key similarities and differences:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone Pyrazine - 6-(Dimethylamino)
- 3-pyrrolidinyloxy
- Furan-3-yl methanone
C₁₆H₂₀N₄O₃ 316.36 Enhanced solubility (dimethylamino), potential kinase inhibition
7-[(3S)-3-[(dimethylamino)methyl]pyrrolidin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrazolo-pyrazine + pyrido-pyrimidinone - 4,6-Dimethylpyrazolo-pyrazine
- (3S)-pyrrolidinyl dimethylamino
C₂₆H₂₈N₈O₂ 500.56 Larger scaffold, increased steric hindrance, likely kinase inhibitor
2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrazolo-pyrazine + pyrido-pyrimidinone - 4-Ethyl-6-methylpyrazolo-pyrazine
- Piperidin-4-yl
C₂₅H₂₇N₇O₂ 481.54 Bulky substituents, potential CNS activity due to piperidine

Key Findings :

However, the patent compounds’ pyrazolo-pyrazine cores may confer higher binding affinity due to additional methyl/ethyl groups.

Physicochemical Properties: The target compound has the lowest molecular weight (316.36 g/mol) and fewer aromatic rings, which may enhance bioavailability compared to the bulkier patent analogs (>480 g/mol). Solubility: The dimethylamino group in the target compound likely improves aqueous solubility relative to the methyl/ethyl-substituted pyrazolo-pyrazines in the patent examples .

Synthetic Accessibility :

  • The target compound’s pyrrolidine-oxygen linkage simplifies synthesis compared to the stereochemically complex (3S)-pyrrolidinyl derivatives in the patent .

Q & A

Basic Questions

Q. What are the key synthetic steps for preparing (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone?

  • Methodological Answer : The synthesis involves three primary steps:

Functionalization of Pyrazine : Introduce the dimethylamino group at the 6-position of pyrazine via nucleophilic substitution using dimethylamine under reflux in a polar aprotic solvent (e.g., DMF) .

Ether Coupling : React 6-(dimethylamino)pyrazin-2-ol with a pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) using Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) or a base-mediated SN2 reaction to form the ether linkage .

Methanone Formation : Couple the pyrrolidine intermediate with furan-3-carbonyl chloride via a nucleophilic acyl substitution in the presence of a base (e.g., triethylamine) in dichloromethane .
Characterization : Confirm each intermediate using 1^1H/13^{13}C NMR, IR (e.g., carbonyl stretch at ~1650 cm1^{-1}), and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies protons on the pyrrolidine, pyrazine, and furan moieties (e.g., dimethylamino singlet at ~2.8 ppm). 13^{13}C NMR confirms carbonyl (C=O) and aromatic carbons .
  • IR Spectroscopy : Detects key functional groups (e.g., C=O at ~1650 cm1^{-1}, ether C-O at ~1200 cm1^{-1}) .
  • X-ray Diffraction : Resolves stereochemistry of the pyrrolidine ring and confirms crystal packing .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 72 hours, followed by HPLC analysis to quantify degradation products .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and monitor via UV-Vis spectroscopy for absorbance shifts .

Advanced Questions

Q. How can the coupling efficiency between pyrrolidine and pyrazine be optimized?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the hydroxyl group. Evidence suggests DMF improves yields in SNAr reactions .
  • Catalyst Selection : Use copper(I) iodide or palladium catalysts for Ullmann-type couplings, which reduce reaction time and side products .
  • Temperature Control : Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and decomposition .
  • Monitoring : Track progress via TLC or in-situ FTIR to terminate reactions at peak conversion .

Q. What computational methods elucidate the electronic effects of the dimethylamino group on the pyrazine ring?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess electron-donating effects of the dimethylamino group. Basis sets like B3LYP/6-311+G(d,p) are recommended .
  • Natural Bond Orbital (NBO) Analysis : Quantifies charge distribution and hyperconjugation effects, explaining enhanced reactivity at the pyrazine 2-position .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize regions of electrophilic/nucleophilic reactivity influenced by the dimethylamino group .

Q. What strategies address enantiomeric purity challenges in the pyrrolidine moiety?

  • Methodological Answer :

  • Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine formation .
  • Kinetic Resolution : Utilize enzymes (e.g., lipases) for selective acetylation of one enantiomer .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Q. How are potential biological activities (e.g., kinase inhibition) evaluated for this compound?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2, EGFR). Focus on hydrogen bonding with the furan carbonyl and pyrazine nitrogen .
  • In Vitro Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) at 10 µM to identify inhibition >50% .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., furan to thiophene) and compare IC50_{50} values to pinpoint critical moieties .

Contradiction Analysis

Q. Conflicting reports on the optimal solvent for pyrazine-pyrrolidine coupling: How to resolve this?

  • Methodological Answer :

  • Evidence Review : Some protocols use DMF for SNAr reactions , while others prefer dichloromethane for Mitsunobu couplings .
  • Hypothesis Testing : Design a solvent screen (DMF, DCM, THF, acetonitrile) under identical conditions to compare yields.
  • Mechanistic Insight : Polar aprotic solvents stabilize transition states in SNAr, while Mitsunobu reactions require non-polar solvents to minimize side reactions .
  • Conclusion : Select solvent based on reaction mechanism (SNAr vs. Mitsunobu) rather than a one-size-fits-all approach.

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